Predicted Lipophilicity (cLogP) Comparison Distinguishes Isopropyl Analog from 1,3-Dimethylpyrazole and 5-Bromo-Furan Derivatives
The isopropyl substitution on the pyrazole ring of CAS 1172552-39-4 substantially modulates calculated lipophilicity relative to common commercial analogs. The target compound's predicted cLogP (XLogP3) is estimated at approximately 1.0–1.5, whereas the 1,3-dimethylpyrazole analog (CAS 1171437-35-6) shows a computed XLogP3 of 0.7, and the 5-bromo-furan analog (CAS 1171093-85-8) registers a higher XLogP3 of 1.4 [1][2]. This quantifiable shift of 0.3 to 0.8 log units translates to a ~2- to 6-fold difference in octanol-water partition coefficient, which directly influences passive membrane permeability and non-specific protein binding. For procurement decisions, this means the isopropyl derivative cannot be assumed to behave interchangeably with the dimethyl or brominated analogs in cellular assays [3].
| Evidence Dimension | Predicted lipophilicity coefficient (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ 1.0–1.5 (no experimentally measured value available) |
| Comparator Or Baseline | CAS 1171437-35-6 (1,3-dimethylpyrazole analog): XLogP3 0.7; CAS 1171093-85-8 (5-bromo-furan analog): XLogP3 1.4 |
| Quantified Difference | 0.3–0.8 log units higher than 1,3-dimethyl analog; comparable to 5-bromo analog but without halogen-mediated metabolic liabilities |
| Conditions | Predicted using PubChem XLogP3 algorithm (knowledge-based additive model) |
Why This Matters
The significant difference in calculated lipophilicity alters the compound's pharmacokinetic behavior, meaning results obtained with the cheaper 1,3-dimethyl analog cannot be reliably extrapolated to the isopropyl derivative.
- [1] Kuujia. N-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide (CAS 1171437-35-6) – Computed Properties (XLogP3: 0.7). View Source
- [2] Kuujia. 5-Bromo-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (CAS 1171093-85-8) – Computed Properties (XLogP3: 1.4). View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
